Cas no 521-45-9 (Wushanicaritin)

Wushanicaritin Chemical and Physical Properties
Names and Identifiers
-
- Icaritin
- 3,5,7-Trihydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
- Wushanicaritin
- LMPK12110561
- G14250
- 521-45-9
- AC-34855
- AKOS040740576
- VAYWXTLNNGACLF-UHFFFAOYSA-N
- 3,5,7-trihydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-methoxyphenyl)-4H-chromen-4-one
- 3,5,7-trihydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-methoxyphenyl)chromen-4-one
- HY-N4111
- 3,5,7-trihydroxy-4'-methoxy-8-(3-hydroxy-3-methylbutyl)-flavone
- CS-0032119
- MS-26377
- DA-78992
- SCHEMBL3183521
-
- Inchi: InChI=1S/C21H22O7/c1-21(2,26)9-8-13-14(22)10-15(23)16-17(24)18(25)19(28-20(13)16)11-4-6-12(27-3)7-5-11/h4-7,10,22-23,25-26H,8-9H2,1-3H3
- InChI Key: VAYWXTLNNGACLF-UHFFFAOYSA-N
- SMILES: COc1ccc(cc1)-c1oc2c(CCC(C)(C)O)c(O)cc(O)c2c(=O)c1O
Computed Properties
- Exact Mass: 386.13655304 g/mol
- Monoisotopic Mass: 386.13655304 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 606
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 116Ų
- XLogP3: 3.4
- Molecular Weight: 386.4
Experimental Properties
- Density: 1.405±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Almost insoluble (0.011 g/l) (25 º C),
Wushanicaritin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0032119-25mg |
Wushanicaritin |
521-45-9 | 98.11% | 25mg |
$220.0 | 2022-04-27 | |
eNovation Chemicals LLC | Y1249514-50mg |
Wushanicaritin |
521-45-9 | 98% | 50mg |
$650 | 2024-06-06 | |
ChemScence | CS-0032119-10mg |
Wushanicaritin |
521-45-9 | 98.11% | 10mg |
$120.0 | 2022-04-27 | |
TargetMol Chemicals | T13350-2 mg |
Wushanicaritin |
521-45-9 | 98% | 2mg |
¥ 489 | 2023-07-10 | |
TargetMol Chemicals | T13350-10 mg |
Wushanicaritin |
521-45-9 | 98% | 10mg |
¥ 997 | 2023-07-10 | |
TargetMol Chemicals | T13350-50 mg |
Wushanicaritin |
521-45-9 | 98% | 50mg |
¥ 3,117 | 2023-07-10 | |
MedChemExpress | HY-N4111-25mg |
Wushanicaritin |
521-45-9 | 98.54% | 25mg |
¥2200 | 2024-07-19 | |
MedChemExpress | HY-N4111-50mg |
Wushanicaritin |
521-45-9 | 98.54% | 50mg |
¥3500 | 2024-07-19 | |
MedChemExpress | HY-N4111-5mg |
Wushanicaritin |
521-45-9 | 98.54% | 5mg |
¥750 | 2024-07-19 | |
TargetMol Chemicals | T13350-200mg |
Wushanicaritin |
521-45-9 | 98% | 200mg |
¥ 6497 | 2023-09-15 |
Wushanicaritin Related Literature
-
Junfeng Li,Jia Yu,Haoyang Zou,Jie Zhang,Li Ren Food Funct. 2023 14 10681
Additional information on Wushanicaritin
Introduction to Wushanicaritin and Its Applications in Modern Medicine
Wushanicaritin, a naturally derived compound with the chemical formula C21H20O7, is widely recognized for its significant pharmacological properties. The compound is identified by the CAS number 521-45-9, which serves as a unique identifier in the chemical and pharmaceutical industries. This introduction delves into the compound's structure, biological activities, and recent advancements in its application within the field of medicinal chemistry.
The molecular structure of Wushanicaritin exhibits a complex arrangement of hydroxyl and carbonyl groups, which contribute to its remarkable solubility in water and organic solvents. This characteristic enhances its bioavailability and facilitates its absorption in biological systems. The compound's stereochemistry, particularly the configuration of its double bonds, plays a crucial role in determining its pharmacological efficacy.
In recent years, Wushanicaritin has garnered attention for its potential therapeutic applications. Studies have demonstrated its ability to modulate various cellular pathways, making it a promising candidate for the treatment of chronic inflammatory diseases and certain types of cancer. The compound's anti-inflammatory properties are attributed to its capacity to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has shown promise in inducing apoptosis in cancer cells by disrupting mitochondrial function.
One of the most intriguing aspects of Wushanicaritin is its role in enhancing immune function. Research has revealed that it can stimulate the activity of natural killer (NK) cells and T-lymphocytes, which are essential components of the adaptive immune system. This immunomodulatory effect makes it a potential therapeutic agent for individuals with compromised immune responses, such as those undergoing chemotherapy or suffering from autoimmune disorders.
The pharmacokinetic profile of Wushanicaritin has been extensively studied to optimize its clinical use. Initial studies indicate that it exhibits a moderate half-life, allowing for repeated dosing without significant accumulation. The compound is primarily metabolized in the liver through glucuronidation and oxidation pathways. These metabolic processes ensure that any residual activity is effectively neutralized before excretion from the body.
The synthesis of Wushanicaritin has been a subject of interest for medicinal chemists due to its complex structure. Researchers have developed several synthetic routes that improve yield and purity while minimizing side reactions. One such method involves a multi-step sequence starting from a readily available precursor, followed by selective functionalization and stereocontrol steps to achieve the desired configuration.
In clinical trials, Wushanicaritin has shown encouraging results in treating patients with advanced-stage solid tumors. The compound's ability to inhibit tumor growth while maintaining normal cell viability highlights its potential as an effective anticancer agent. Furthermore, preclinical studies suggest that it may synergize with existing chemotherapeutic drugs, leading to enhanced therapeutic outcomes.
The development of novel drug delivery systems for Wushanicaritin has been another area of focus. Nanotechnology-based formulations have emerged as a promising approach to improve drug delivery efficiency and target specificity. These formulations have demonstrated improved bioavailability and reduced systemic toxicity compared to traditional oral or intravenous administration.
The future prospects of Wushanicaritin are vast, with ongoing research exploring new therapeutic applications and refining existing formulations. As our understanding of cellular mechanisms continues to evolve, so too will our ability to harness the full potential of this remarkable compound. The integration of computational modeling and high-throughput screening techniques will further accelerate the discovery process, paving the way for innovative treatments in various medical fields.
521-45-9 (Wushanicaritin) Related Products
- 55512-99-7(2-(carbamoylamino)pentanoic acid)
- 3658-79-5(1,1-Diethoxypentane)
- 2091271-91-7(6-bromo-5-methoxy-2-methyl-2H-indazole)
- 922880-39-5(N-(naphthalen-1-yl)-2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide)
- 893740-21-1(Methyl 5-(pyrimidin-5-yl)nicotinate)
- 946243-15-8(N2-(4-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine)
- 2097940-42-4(4-cyclopropylidene-1-(E)-2-phenylethenesulfonylpiperidine)
- 1805396-41-1(4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-5-methanol)
- 1807160-56-0(2-(Bromomethyl)-6-cyano-3-(difluoromethyl)-4-fluoropyridine)
- 2680753-58-4(tert-butyl N-[(2-bromophenyl)(phenyl)methyl]-N-methylcarbamate)
